Cas no 1871309-98-6 (N-[(1-Ethoxycyclopentyl)methyl]-2-propenamide)

N-[(1-Ethoxycyclopentyl)methyl]-2-propenamide is a specialized acrylamide derivative characterized by its unique ethoxycyclopentyl functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of polymers, pharmaceuticals, and fine chemicals. The presence of the ethoxycyclopentyl moiety enhances its solubility in organic solvents, facilitating its use in controlled polymerization reactions. Additionally, the acrylamide group provides reactivity for cross-linking or further functionalization, making it suitable for applications in material science and bioactive molecule synthesis. Its structural features contribute to improved stability and selectivity in targeted synthetic pathways.
N-[(1-Ethoxycyclopentyl)methyl]-2-propenamide structure
1871309-98-6 structure
商品名:N-[(1-Ethoxycyclopentyl)methyl]-2-propenamide
CAS番号:1871309-98-6
MF:C11H19NO2
メガワット:197.27406334877
CID:5452637
PubChem ID:146083114

N-[(1-Ethoxycyclopentyl)methyl]-2-propenamide 化学的及び物理的性質

名前と識別子

    • Z2216434212
    • 1871309-98-6
    • EN300-7478047
    • N-[(1-Ethoxycyclopentyl)methyl]prop-2-enamide
    • N-[(1-Ethoxycyclopentyl)methyl]-2-propenamide
    • インチ: 1S/C11H19NO2/c1-3-10(13)12-9-11(14-4-2)7-5-6-8-11/h3H,1,4-9H2,2H3,(H,12,13)
    • InChIKey: MDFDZLXROFAXTE-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1(OCC)CCCC1)(=O)C=C

計算された属性

  • せいみつぶんしりょう: 197.141578849g/mol
  • どういたいしつりょう: 197.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 密度みつど: 0.99±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 338.0±24.0 °C(Predicted)
  • 酸性度係数(pKa): 14.90±0.46(Predicted)

N-[(1-Ethoxycyclopentyl)methyl]-2-propenamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7478047-0.05g
N-[(1-ethoxycyclopentyl)methyl]prop-2-enamide
1871309-98-6 95.0%
0.05g
$647.0 2025-03-10
Enamine
EN300-7478047-0.25g
N-[(1-ethoxycyclopentyl)methyl]prop-2-enamide
1871309-98-6 95.0%
0.25g
$708.0 2025-03-10
Enamine
EN300-7478047-1.0g
N-[(1-ethoxycyclopentyl)methyl]prop-2-enamide
1871309-98-6 95.0%
1.0g
$770.0 2025-03-10
Enamine
EN300-7478047-2.5g
N-[(1-ethoxycyclopentyl)methyl]prop-2-enamide
1871309-98-6 95.0%
2.5g
$1509.0 2025-03-10
Enamine
EN300-7478047-0.1g
N-[(1-ethoxycyclopentyl)methyl]prop-2-enamide
1871309-98-6 95.0%
0.1g
$678.0 2025-03-10
Enamine
EN300-7478047-0.5g
N-[(1-ethoxycyclopentyl)methyl]prop-2-enamide
1871309-98-6 95.0%
0.5g
$739.0 2025-03-10
Enamine
EN300-7478047-5.0g
N-[(1-ethoxycyclopentyl)methyl]prop-2-enamide
1871309-98-6 95.0%
5.0g
$2235.0 2025-03-10
Enamine
EN300-7478047-10.0g
N-[(1-ethoxycyclopentyl)methyl]prop-2-enamide
1871309-98-6 95.0%
10.0g
$3315.0 2025-03-10

N-[(1-Ethoxycyclopentyl)methyl]-2-propenamide 関連文献

N-[(1-Ethoxycyclopentyl)methyl]-2-propenamideに関する追加情報

Professional Introduction to N-[(1-Ethoxycyclopentyl)methyl]-2-propenamide (CAS No. 1871309-98-6)

N-[(1-Ethoxycyclopentyl)methyl]-2-propenamide, a compound with the chemical identifier CAS No. 1871309-98-6, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The ethoxycyclopentyl moiety and the amide functional group contribute to its distinctive reactivity, making it a valuable candidate for further exploration in drug discovery and synthesis.

The structural framework of N-[(1-Ethoxycyclopentyl)methyl]-2-propenamide consists of a cyclopentyl ring substituted with an ethoxy group, which is further connected to a methyl group that terminates in an amide bond. This configuration imparts a high degree of flexibility and reactivity, enabling diverse chemical transformations. The presence of the amide group not only influences the compound's solubility and stability but also opens up possibilities for its incorporation into more complex molecular architectures.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways with high specificity and efficacy. N-[(1-Ethoxycyclopentyl)methyl]-2-propenamide has emerged as a promising candidate in this regard, particularly in the context of its potential role as an intermediate in the synthesis of bioactive molecules. Its unique structural features make it an attractive scaffold for designing drugs targeting various therapeutic areas, including oncology, neurology, and inflammatory diseases.

One of the most compelling aspects of this compound is its potential to serve as a building block for more complex pharmacophores. The cyclopentyl ring, known for its ability to enhance binding affinity and metabolic stability, is particularly valuable in drug design. Additionally, the ethoxy group introduces a polar moiety that can improve solubility while maintaining overall molecular rigidity. These characteristics make N-[(1-Ethoxycyclopentyl)methyl]-2-propenamide a versatile intermediate for synthesizing novel therapeutic agents.

Recent studies have highlighted the importance of cyclic amides in medicinal chemistry due to their favorable pharmacokinetic properties. The amide bond in N-[(1-Ethoxycyclopentyl)methyl]-2-propenamide not only contributes to its stability but also allows for facile modifications through various chemical reactions, such as hydrolysis or amidation. These properties make it an excellent candidate for exploring new synthetic pathways and developing innovative drug candidates.

The compound's potential applications extend beyond mere intermediates; it has shown promise as a lead molecule in several preclinical studies. Researchers have been particularly interested in its interactions with biological targets, such as enzymes and receptors, which are critical for modulating disease processes. The ability to fine-tune these interactions through structural modifications offers a strategic advantage in drug development.

Advances in computational chemistry have further enhanced the utility of N-[(1-Ethoxycyclopentyl)methyl]-2-propenamide by enabling high-throughput virtual screening and molecular docking studies. These computational approaches have facilitated rapid identification of potential drug candidates and provided insights into their mechanisms of action. The integration of experimental data with computational models has been instrumental in optimizing the compound's pharmacological profile.

The synthesis of N-[(1-Ethoxycyclopentyl)methyl]-2-propenamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include the formation of the cyclopentyl ring through cyclization reactions and subsequent functionalization with ethoxy and amide groups. These synthetic strategies not only showcase the versatility of the compound but also demonstrate its feasibility for large-scale production.

In conclusion, N-[(1-Ethoxycyclopentyl)methyl]-2-propenamide (CAS No. 1871309-98-6) represents a significant contribution to pharmaceutical chemistry. Its unique structural features, coupled with its potential applications in drug discovery, make it a compelling subject for further research and development. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.

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